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Compound of Interest

Compound Name: B-Raf IN 1

Cat. No.: B1676087

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase inhibition spectrum of
RAF265 (also known as CHIR-265), a potent inhibitor of B-Raf kinase. This document includes
guantitative inhibition data, detailed experimental protocols for key assays, and visualizations
of the relevant signaling pathway and experimental workflows.

Introduction to RAF265

RAF265 is an orally bioavailable small molecule inhibitor that has demonstrated potent activity
against both wild-type and mutant forms of B-Raf kinase, a key component of the MAPK/ERK
signaling pathway.[1][2] Dysregulation of this pathway, often through activating mutations in B-
Raf such as V600E, is a critical driver in a significant portion of human cancers, including
melanoma.[1][3] RAF265 has been shown to inhibit not only B-Raf and its family member c-Raf
but also other kinases, notably VEGFR2, implicating it as a multi-targeted agent with potential
anti-angiogenic effects.[3][4] This dual activity makes it a subject of significant interest in cancer
research and drug development.

Kinase Inhibition Spectrum of RAF265

The following tables summarize the quantitative data on the inhibitory activity of RAF265
against a range of kinases. The data is compiled from biochemical assays and cellular assays
to provide a comprehensive profile of its potency and selectivity.
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Table 1: Biochemical Inhibition of RAF265 against

Primary Targets

Inhibition Value

Kinase Target

Assay Conditions

(IC50/EC50)
B-Raf (V600E) 0.5 nM (IC50) Biochemical Assay
B-Raf (wild-type) 70 nM (IC50) Biochemical Assay
c-Raf 19 nM (IC50) Biochemical Assay
VEGFR2 30 nM (EC50) Cell-free Assay

Data sourced from multiple studies.[1][4][5]

Table 2: KINOMEscan Profile of RAF265

The following data represents a selection from a broad kinase panel screening (KINOMEscan)

for RAF265, illustrating its selectivity. The results are presented as Kd (dissociation constant),

where a lower value indicates stronger binding affinity.

Kinase Target Kd (nM)
BRAF 15
RAF1 (c-Raf) 3.6
BRAF (V600E) 0.8

KDR (VEGFR2) 16

KIT 110
PDGFRA 280
PDGFRB 83

FLT3 240
SRC >10,000
LCK >10,000
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This data is representative of a larger screening panel. The full dataset can be accessed
through the HMS LINCS database (Dataset ID: 20201, Small Molecule ID: LSM-1207).[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization
of RAF265.

Radiometric Kinase Assay for B-Raf Inhibition

This protocol describes a method to determine the in vitro inhibitory activity of a compound
against B-Raf kinase.

Materials:
o Recombinant B-Raf enzyme
e MEK1 as substrate

» 5x Kinase assay buffer (e.g., 50 mM Tris, pH 7.5, 15 mM MgCI2, 0.1 mM EDTA, 1 mM DTT)
[4]

o [y-BP]ATP

e RAF265 or other test compounds dissolved in 100% DMSO
o Stop reagent (e.g., 30 mM EDTA)[4]

o Phosphocellulose filter plates

e Wash buffer (e.g., 0.75% phosphoric acid)

« Scintillation fluid

o Microplate reader capable of detecting radioactivity
Procedure:

e Prepare a master mix of Raf and Mek in 2x kinase assay buffer.[4]
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» Dispense 15 pL of the master mix into each well of a polypropylene assay plate.[4]

o For background determination, some wells should contain Mek and DMSO without the Raf
enzyme.[4]

o Prepare serial dilutions of RAF265 in 100% DMSO. Add 3 pL of the 10x compound dilutions
to the appropriate wells. For control wells, add 3 pL of DMSO.[4]

« Initiate the kinase reaction by adding 12 uL of 2.5x [y-33P]ATP solution diluted in assay buffer.
[4]

¢ Incubate the plate for 45-60 minutes at 30°C.[4][8]

o Stop the reaction by adding 70 uL of the stop reagent.[4]

» Pre-wet the phosphocellulose filter plates with 70% ethanol and rinse with wash buffer.
» Transfer 90 pL of the reaction mixture from the assay plate to the filter plate.[4]

o Wash the filter plates multiple times with the wash buffer to remove unincorporated [y-
3P]ATP.[4]

e Dry the plates, add 100 pL of scintillation fluid to each well, and measure the incorporated
radioactivity using a microplate reader.[4]

o Calculate the percentage of kinase inhibition for each compound concentration relative to the
DMSO control and determine the IC50 value using a suitable data analysis software.

MTT Cell Proliferation Assay for IC50 Determination

This protocol outlines the steps to measure the effect of RAF265 on the proliferation of cancer
cell lines.

Materials:
o Cancer cell line of interest (e.g., A375 melanoma cells with B-Raf V60OE mutation)

o Complete cell culture medium
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o 96-well flat-bottom cell culture plates
o RAF265 or other test compounds

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in
PBS)[5]

e Solubilization solution (e.g., DMSO or a solution of SDS in HCI)[5][9]
o Microplate reader capable of measuring absorbance at 570 nm
Procedure:

e Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000
cells/well) in 100 pyL of complete medium and incubate overnight.

o Prepare serial dilutions of RAF265 in cell culture medium.

e Remove the old medium from the cells and add 100 uL of the diluted compound solutions to
the respective wells. Include wells with medium only (blank) and cells with vehicle (e.qg.,
DMSO) as controls.

 Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2
incubator.[4]

 After the incubation period, add 10-20 pL of MTT solution to each well and incubate for an
additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan
crystals.[5][9]

o Carefully aspirate the medium containing MTT.

e Add 100-150 pL of the solubilization solution to each well to dissolve the formazan crystals.

[51[9]
o Shake the plate gently for about 15 minutes to ensure complete dissolution of the formazan.

e Measure the absorbance of each well at 570 nm using a microplate reader.
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o Calculate the percentage of cell viability for each treatment relative to the vehicle control and
determine the IC50 value by plotting the viability against the log of the compound
concentration.

Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key
biological and experimental concepts.
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Caption: The B-Raf/MEK/ERK signaling pathway.
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Caption: Experimental workflow for kinase inhibitor profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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